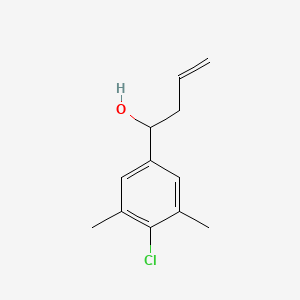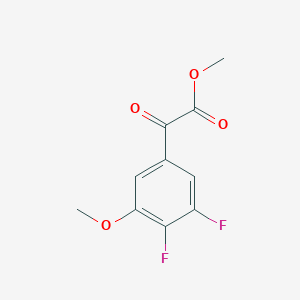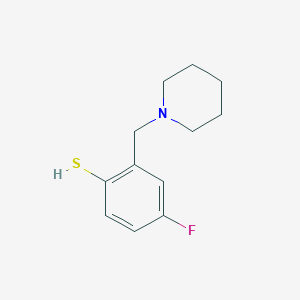
3-(4-Fluoro-1-naphthyl)-3-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-1-naphthyl)-3-pentanol is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and a suitable Grignard reagent, such as 3-pentylmagnesium bromide.
Grignard Reaction: The Grignard reagent is prepared by reacting 3-pentyl bromide with magnesium in anhydrous ether. The resulting Grignard reagent is then added to 4-fluoro-1-naphthaldehyde under controlled conditions to form the desired alcohol.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the Grignard reagent and to control the reaction rate. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(4-Fluoro-1-naphthyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 3-(4-Fluoro-1-naphthyl)-3-pentanone or 3-(4-Fluoro-1-naphthyl)pentanoic acid.
Reduction: 3-(4-Fluoro-1-naphthyl)pentane.
Substitution: 3-(4-Methoxy-1-naphthyl)-3-pentanol.
科学研究应用
3-(4-Fluoro-1-naphthyl)-3-pentanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Fluoro-1-naphthyl)-3-pentanol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
- 3-(4-Fluoro-1-naphthyl)-1H-pyrazole
- 4-Fluoro-1-naphthyl-(3-furyl)methanol
- 1-(4-Fluoro-1-naphthyl)ethan-1-one
Uniqueness
3-(4-Fluoro-1-naphthyl)-3-pentanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pentanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO/c1-3-15(17,4-2)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTOYYNHEWZASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C2=CC=CC=C21)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)

![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)


![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)

![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)





![1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol](/img/structure/B7991171.png)
